Defined Identity as Pazopanib Impurity 42/70 Enables Method-Specific Calibration
2,6-Dichloro-N,N-dimethylaniline is specifically identified as a process-related impurity in the manufacturing of the anticancer drug Pazopanib [1]. It is commercially supplied as a fully characterized reference standard (Pazopanib Impurity 42) for use in analytical method development and validation [2]. While other dichloroaniline isomers exist (e.g., 2,4-dichloroaniline, 3,4-dichloroaniline), none serve as the designated impurity reference standard for Pazopanib HPLC analysis . The target compound's unique retention time and mass spectral profile are documented in the literature for the development of a specific HPLC control method [1]. In contrast, generic chlorinated anilines would not co-elute or be detected with the same specificity, leading to inaccurate quantification.
| Evidence Dimension | Designated Impurity Reference Standard |
|---|---|
| Target Compound Data | Identified as Pazopanib Impurity 42/70; used as reference standard for HPLC method development |
| Comparator Or Baseline | Other dichloroaniline isomers (e.g., 2,4-dichloroaniline, 3,4-dichloroaniline) or N,N-dimethylaniline |
| Quantified Difference | N/A (qualitative designation as specific impurity) |
| Conditions | Process impurity analysis in Pazopanib synthesis |
Why This Matters
Accurate quantification of specific process impurities is a regulatory requirement for pharmaceutical quality control, and only the designated impurity standard ensures method accuracy.
- [1] Lusis, V., et al. (2019). Process-Related Impurities of Pazopanib. Organic Process Research & Development, 23(7), 1388-1396. View Source
- [2] Axios Research. (n.d.). Pazopanib Impurity 42. View Source
